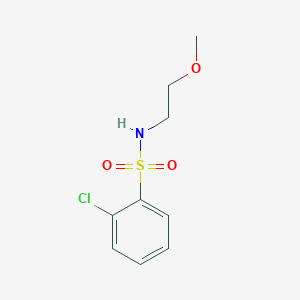
2-chloro-N-(2-methoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methoxyethyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been widely used in scientific research as a protein modification reagent. CMBS is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins. This modification can be used to study protein structure, function, and interactions.
Mechanism of Action
2-chloro-N-(2-methoxyethyl)benzenesulfonamide is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins. The reaction between 2-chloro-N-(2-methoxyethyl)benzenesulfonamide and cysteine residues results in the formation of a thiosulfonate bond. This modification can cause changes in protein conformation and function.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyethyl)benzenesulfonamide can cause changes in protein conformation and function, which can have biochemical and physiological effects. For example, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the activity of the cysteine protease caspase-3. 2-chloro-N-(2-methoxyethyl)benzenesulfonamide has also been shown to inhibit the activity of the protein tyrosine phosphatase PTP1B, which is involved in insulin signaling. These effects suggest that 2-chloro-N-(2-methoxyethyl)benzenesulfonamide may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is that it can selectively modify cysteine residues in proteins. This selectivity can help to study specific cysteine residues and their role in protein function. However, one limitation of using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide is that it can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. Additionally, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can only modify cysteine residues that are accessible to the reagent, which can limit its use in some experiments.
Future Directions
There are several future directions for research involving 2-chloro-N-(2-methoxyethyl)benzenesulfonamide. One direction is to develop new methods for selectively modifying cysteine residues in proteins. This could involve modifying 2-chloro-N-(2-methoxyethyl)benzenesulfonamide or developing new reagents that can target specific cysteine residues. Another direction is to study the effects of 2-chloro-N-(2-methoxyethyl)benzenesulfonamide modification on specific proteins and their interactions. This could involve using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide to study protein-protein interactions, protein-ligand interactions, or enzyme activity. Finally, there is potential for developing therapeutic applications of 2-chloro-N-(2-methoxyethyl)benzenesulfonamide based on its ability to modify specific proteins.
Synthesis Methods
2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction produces 2-chloro-N-(2-methoxyethyl)benzenesulfonamide as a white solid with a melting point of 82-84°C. The purity of the synthesized 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-chloro-N-(2-methoxyethyl)benzenesulfonamide has been widely used in scientific research as a protein modification reagent. It can modify cysteine residues in proteins, which can be used to study protein structure, function, and interactions. 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can also be used to crosslink proteins, which can help to identify protein-protein interactions. Additionally, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be used to study the redox state of cysteine residues in proteins.
properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-7-6-11-15(12,13)9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCCVPMKSYMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)


![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)

![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)